![molecular formula C16H15N B7827465 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-](/img/structure/B7827465.png)
2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-phenylbenzaldehyde with an amine and a suitable catalyst can lead to the formation of the desired pyrrole compound. The reaction conditions typically involve heating the mixture under reflux in a suitable solvent such as ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro- may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrrole derivatives.
Substitution: Substituted biphenyl derivatives.
科学研究应用
2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biomolecules.
Industry: Used in the development of new materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. Additionally, the nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-Phenylphenol: A phenol analog of biphenyl with similar structural features.
2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: A compound with a similar biphenyl structure but different heterocyclic core.
Bifonazole: An imidazole antifungal with a biphenyl group.
Uniqueness
2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro- is unique due to its specific combination of a biphenyl group and a pyrrole ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
5-(4-phenylphenyl)-3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h1-3,5-6,8-11H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARMKAUDODJLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
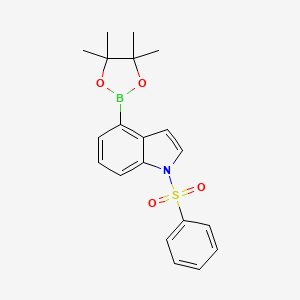
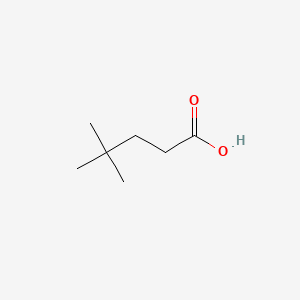
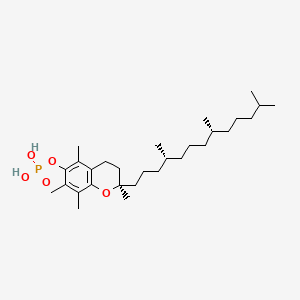
![[Amino-(4-bromophenyl)methylidene]azanium;chloride](/img/structure/B7827409.png)
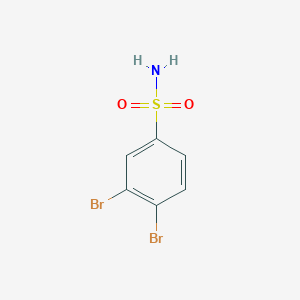
![sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B7827426.png)
![2-[2-(benzhydryloxycarbonylamino)-6-oxo-3H-purin-9-yl]acetic acid](/img/structure/B7827433.png)
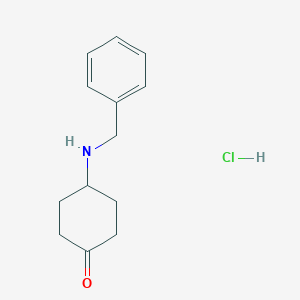
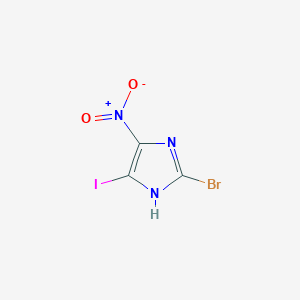
![(2S)-2-azaniumyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate](/img/structure/B7827454.png)
![3-[4-(acetyloxy)-3-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate](/img/structure/B7827479.png)
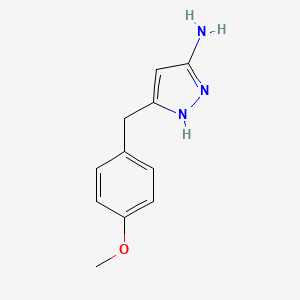
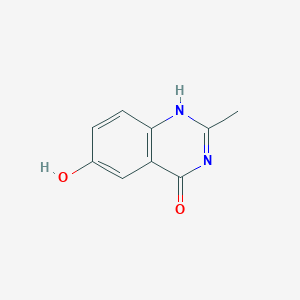
![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B7827501.png)
